

CAS number for Fmoc-N-Me-Glu(OtBu)-OH

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Compound of Interest		
Compound Name:	Fmoc-N-Me-Glu(OtBu)-OH	
Cat. No.:	B613407	Get Quote

An In-depth Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Glu(OtBu)-OH, with the CAS number 200616-40-6, is a crucial N-methylated amino acid derivative utilized in peptide synthesis.[1][2][3] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. This strategic protection scheme makes it a valuable building block for the synthesis of complex and modified peptides, particularly in solid-phase peptide synthesis (SPPS). The N-methylation of the peptide backbone can impart significant and desirable properties to the resulting peptide, such as increased resistance to enzymatic degradation, enhanced membrane permeability, and conformational rigidity, which are all critical attributes in modern drug discovery.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Fmoc-N-Me-Glu(OtBu)-OH** is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.



Property	Value	Reference
CAS Number	200616-40-6	[1][2][3]
Molecular Formula	C25H29NO6	[1][2]
Molecular Weight	439.50 g/mol	[4]
Synonyms	Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester, N-α- Fmoc-N-α-methyl-L-glutamic acid y-tert-butyl ester	[1]
Appearance	White to off-white powder	
Purity	≥98% (HPLC)	[5]
Storage Temperature	2-8°C	[2][5]

Applications in Peptide Synthesis

Fmoc-N-Me-Glu(OtBu)-OH is primarily used as a building block for introducing N-α-methyl-glutamic acid residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[5] The incorporation of N-methylated amino acids like this one is a key strategy to:

- Enhance Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.
- Modulate Conformation: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to favor specific secondary structures, such as helices or turns, that may be crucial for biological activity.
- Improve Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, potentially leading to improved cell permeability and oral bioavailability.

The Fmoc group provides temporary protection of the alpha-amino group and can be readily removed under mild basic conditions (e.g., with piperidine). The tert-butyl ester on the side chain is a stable protecting group that is resistant to the Fmoc deprotection conditions and is

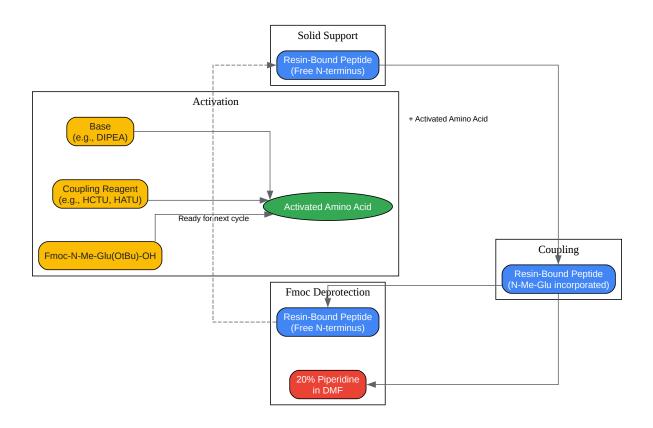


typically removed under strong acidic conditions during the final cleavage of the peptide from the solid support.

Experimental Workflow: Incorporation of Fmoc-N-Me-Glu(OtBu)-OH in SPPS

The following diagram illustrates a typical workflow for the incorporation of **Fmoc-N-Me-Glu(OtBu)-OH** into a growing peptide chain during solid-phase peptide synthesis.





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Caption: Workflow for Fmoc-N-Me-Glu(OtBu)-OH incorporation in SPPS.

Detailed Experimental Protocol

While specific reaction conditions can vary depending on the peptide sequence and the solid support used, the following provides a general protocol for the coupling of **Fmoc-N-Me-**



Glu(OtBu)-OH. Due to the steric hindrance from the N-methyl group, optimized coupling conditions are often necessary to ensure high yields.

Materials:

- Resin-bound peptide with a free N-terminal amine
- Fmoc-N-Me-Glu(OtBu)-OH
- Coupling reagent (e.g., HCTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- Solvent (e.g., N,N-Dimethylformamide DMF)
- Fmoc deprotection solution (e.g., 20% piperidine in DMF)
- Washing solvents (e.g., DMF, Dichloromethane DCM)

Protocol:

- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for an initial 3 minutes.
 - Drain the solution.
 - Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF (e.g., 5 times), followed by DCM (e.g., 3 times), and finally DMF (e.g., 3 times) to remove residual piperidine.
- Amino Acid Activation and Coupling:
 - In a separate reaction vessel, dissolve Fmoc-N-Me-Glu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling reagent like HCTU or HATU (3-5 equivalents) in DMF.



- Add a base such as DIPEA (6-10 equivalents) to the amino acid solution.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the Nmethyl group, a longer coupling time compared to non-methylated amino acids may be required.

Washing:

- After the coupling reaction is complete, drain the reaction solution.
- Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Confirmation of Coupling (Optional):
 - A small sample of the resin can be subjected to a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. Subsequent couplings will again yield a positive test after deprotection.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Conclusion

Fmoc-N-Me-Glu(OtBu)-OH is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the introduction of N-methylation at specific sites, providing a powerful tool for medicinal chemists and peptide scientists to fine-tune the pharmacological properties of peptide-based drug candidates. While its incorporation requires optimized protocols to overcome steric challenges, the benefits in terms of stability, conformation, and overall performance of the final peptide product are significant.



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